1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
[2-(ethoxymethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C12H22N2O2/c1-2-16-9-10-5-4-8-14(10)12(15)11-6-3-7-13-11/h10-11,13H,2-9H2,1H3/t10?,11-/m0/s1 |
InChI Key |
APCBTZFGIAJTBA-DTIOYNMSSA-N |
Isomeric SMILES |
CCOCC1CCCN1C(=O)[C@@H]2CCCN2 |
Canonical SMILES |
CCOCC1CCCN1C(=O)C2CCCN2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 1 L Prolyl 2 Ethoxymethyl Pyrrolidine and Its Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. For 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine, the most logical and widely applied disconnection is at the amide bond. This C-N bond cleavage corresponds to the reverse of a peptide coupling reaction, a robust and well-understood transformation.
This primary disconnection simplifies the target molecule into two key synthons: an activated L-proline derivative and the 2-(ethoxymethyl)pyrrolidine (B1343166) moiety. This approach is advantageous as it allows for the independent and stereocontrolled synthesis of each fragment before their final assembly.
Figure 1: Primary Retrosynthetic Disconnection
Further retrosynthetic analysis focuses on the chiral 2-(ethoxymethyl)pyrrolidine core. The key challenge is the stereoselective installation of the C2-substituent. Several disconnection strategies can be envisioned for the pyrrolidine (B122466) ring itself, which inform the choice of the forward synthetic route:
C-N Bond Disconnection: Cleaving one of the C-N bonds of the ring can lead to an acyclic precursor, such as a 5-amino-1-ethoxypentan-2-ol derivative. Cyclization would then be achieved via an intramolecular nucleophilic substitution or reductive amination.
C-C Bond Disconnection: A formal [3+2] cycloaddition disconnection suggests reacting a three-carbon component (an azomethine ylide) with a two-carbon component (an alkene), although this is a common strategy for building the pyrrolidine scaffold. nih.gov
Stereoselective Construction of the 2-Substituted Pyrrolidine Core
One of the most direct methods for synthesizing chiral pyrrolidine derivatives is to start with a readily available, inexpensive, and enantiomerically pure natural product—a strategy known as chiral pool synthesis. L-proline and its derivatives, such as L-pyroglutamic acid, are ideal starting materials for this purpose. mdpi.comnih.gov
The general strategy starting from L-pyroglutamic acid involves the following steps:
Reduction: The carboxylic acid at the C5 position is selectively reduced to a primary alcohol.
Functionalization: The resulting hydroxymethyl group can be converted into the desired ethoxymethyl side chain via Williamson ether synthesis.
Lactam Reduction: The lactam carbonyl group is subsequently reduced to a methylene (B1212753) group to afford the final pyrrolidine ring.
This approach leverages the inherent stereochemistry of the starting material to ensure the final product has the desired (S)-configuration at the C2 position (assuming L-pyroglutamic acid is used). The properties and applications of pyroglutamic acid as a versatile building block in asymmetric synthesis have been extensively reviewed. nih.gov
Asymmetric cyclization reactions build the pyrrolidine ring from an acyclic precursor while simultaneously setting the stereochemistry at one or more centers. These methods offer flexibility as they are not reliant on a specific chiral starting material. Key strategies include:
Intramolecular Hydroamination: This involves the addition of an N-H bond across a C=C double bond within the same molecule. Asymmetric intramolecular hydroamination of allenes catalyzed by gold(I) complexes can produce vinyl pyrrolidines with high enantiomeric excess, which can then be reduced to the saturated analogue. organic-chemistry.org
Aza-Michael Cyclization: An intramolecular conjugate addition of an amine to an α,β-unsaturated system can form the pyrrolidine ring. whiterose.ac.uk Chiral catalysts, such as phosphoric acids, can be used to induce enantioselectivity in this cyclization step. whiterose.ac.uk
Biocatalytic Cyclizations: Enzymes offer a powerful tool for asymmetric synthesis. Transaminases can be used to convert ω-chloroketones into chiral ω-chloroamines. nih.govacs.org These intermediates can then undergo spontaneous intramolecular cyclization to yield enantioenriched 2-substituted pyrrolidines with excellent enantiomeric excess (>99.5% ee). nih.govacs.org
| Cyclization Method | Catalyst/Mediator | Key Features |
| Intramolecular Hydroamination | Gold(I) or other transition metals | Forms vinyl pyrrolidines from allenes; requires subsequent reduction. |
| Aza-Michael Addition | Chiral Brønsted acids (e.g., CPA) | Forms the ring via conjugate addition; high enantioselectivity is achievable. whiterose.ac.uk |
| Reductive Amination | Transition metal catalysts (e.g., Rh, Ir) | Cyclization of keto-amines or keto-aldehydes. |
| Transaminase-Triggered Cyclization | Transaminase (TA) enzymes | Converts ω-haloketones to chiral amines that cyclize in situ; provides access to both enantiomers. nih.gov |
Synthesizing the specific 2-(ethoxymethyl)pyrrolidine moiety enantioselectively often relies on adapting broader methodologies. A practical approach involves the asymmetric reduction of a suitable cyclic precursor or the cyclization of a prochiral acyclic starting material.
For instance, a transaminase-triggered cyclization could be applied to 1-chloro-5-ethoxypentan-2-one. nih.gov By selecting either an (R)-selective or (S)-selective transaminase, it is possible to synthesize either enantiomer of the resulting 2-(ethoxymethyl)pyrrolidine. This biocatalytic route is highly attractive due to its high selectivity and environmentally benign reaction conditions. nih.govacs.org
Another established strategy is the asymmetric lithiation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine, followed by quenching with an appropriate electrophile. nih.gov While effective, this method requires cryogenic temperatures and pyrophoric reagents. whiterose.ac.uk
Formation of the N-Prolyl Amide Linkage
The final step in the convergent synthesis is the formation of the amide bond between the L-proline fragment and the 2-(ethoxymethyl)pyrrolidine core. This reaction, a staple of peptide chemistry, involves activating the carboxylic acid of a protected L-proline derivative to facilitate nucleophilic attack by the secondary amine of the pyrrolidine fragment.
The coupling of an amino acid to the secondary amine of proline can be sterically hindered and slower compared to coupling with primary amines. researchgate.netwikipedia.org Therefore, the choice of coupling reagent and reaction conditions is critical to ensure high yield and prevent side reactions, particularly racemization of the L-proline stereocenter.
A wide array of peptide coupling reagents has been developed to promote efficient amide bond formation. rsc.org They function by converting the carboxylic acid into a more reactive species, such as an active ester or acid anhydride, which is readily attacked by the amine. bachem.com These reagents are generally categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. sigmaaldrich.comiris-biotech.de
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are classic coupling agents. iris-biotech.depeptide.com They are often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to increase reaction rates and suppress racemization. bachem.com
Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. sigmaaldrich.com PyAOP is noted as being particularly effective for coupling N-methylated amino acids, which are structurally similar to proline. peptide.com
Aminium/Uronium Salts: This class includes HBTU, TBTU, and HATU. peptide.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which forms a highly reactive OAt-ester, is considered one of the most effective coupling reagents for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen. sigmaaldrich.com More recently, COMU®, an Oxyma-based reagent, has gained popularity as a highly reactive and stable alternative. sigmaaldrich.comiris-biotech.de
The coupling reaction is typically carried out in an aprotic polar solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid released during the reaction. researchgate.netbachem.com
| Reagent Class | Examples | Activator/Additive | Key Characteristics |
| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure® | Cost-effective; DCC byproduct is insoluble; potential for N-acyl urea (B33335) side reaction. bachem.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | None required | High efficiency, especially for hindered couplings; PyAOP is excellent for secondary amines. sigmaaldrich.compeptide.com |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU® | None required | Very fast reaction rates; HATU and COMU® are among the most powerful reagents available. sigmaaldrich.comiris-biotech.de |
Alternative N-Acylation Methods for Pyrrolidine Secondary Amine
The formation of the amide bond between the L-proline moiety and the secondary amine of 2-(ethoxymethyl)pyrrolidine is the cornerstone of synthesizing the target molecule. While traditional methods using acyl chlorides or anhydrides are common, they can be harsh and lead to side reactions. nih.gov Consequently, alternative, milder N-acylation strategies have been developed to improve yield, purity, and environmental friendliness.
One prominent strategy involves the use of activated esters or amides of the N-protected L-proline. Acylbenzotriazoles, for example, serve as efficient acylating agents. nih.gov This method offers a green chemistry approach, as the reaction can often be conducted in water at room temperature or under mild microwave irradiation, obviating the need for hazardous reagents and organic solvents. nih.gov The workup is typically straightforward, yielding the N-acylated product with high purity and without racemization of the chiral centers. nih.gov
Chemoselective acylating agents have also been investigated to differentiate between various amine types, which is relevant in the synthesis of more complex analogues. researchgate.net For instance, 2-substituted N,N-diacylaminoquinazolinones (DAQs) have demonstrated high selectivity for acylating primary amines in the presence of secondary amines. researchgate.net While the target synthesis involves a secondary amine, the principles of using highly selective and mild reagents, such as N,N′,N″,N′″-tetraacetylglycoluril, can be adapted to ensure that acylation occurs specifically at the intended nitrogen without side reactions, especially if other nucleophilic groups are present in the starting materials. nih.gov
The table below summarizes some alternative N-acylation methods applicable to pyrrolidine secondary amines.
| Acylating Agent/Method | Key Features | Advantages |
| N-Protected Aminoacylbenzotriazoles | Can be performed in water; mild conditions (RT or microwave). nih.gov | Environmentally friendly, high yields, simple workup, retention of chirality. nih.gov |
| Peptide Coupling Reagents (e.g., PyBOP) | Used for forming dipeptide-like structures. nih.gov | High efficiency in coupling amino acid fragments. |
| N,N′,N″,N′″-tetraacetylglycoluril | A mild and selective acetylation reagent. nih.gov | Excellent selectivity, avoiding unwanted side reactions with other functional groups. nih.gov |
Protecting Group Strategies in Multi-Step Synthesis
For the synthesis of the target compound, two primary functional groups require protection: the secondary amine of L-proline (before its activation for acylation) and the carboxylic acid of L-proline (if the acylation is performed on the 2-(ethoxymethyl)pyrrolidine nitrogen).
Amine Protection: The secondary amine of the L-proline precursor is typically protected to prevent self-polymerization during the activation of its carboxyl group. Common protecting groups for this purpose include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid). nih.govgoogle.com The Cbz group is also robust and is typically removed via catalytic hydrogenolysis. The choice between them often depends on the stability of other functional groups in the molecule to the respective deprotection conditions. numberanalytics.com
Orthogonality: A key strategy is the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. numberanalytics.com For instance, if a Boc group protects the proline nitrogen and a benzyl (B1604629) ester protects a carboxyl group elsewhere in an analogue, the benzyl group can be removed by hydrogenolysis while the Boc group remains intact. This allows for selective manipulation of different parts of the molecule.
The reactivity of substituted pyrrolidine derivatives can be subtly dependent on the choice of protecting groups, influencing reaction outcomes and yields. nih.gov Therefore, careful consideration must be given to the electronic and steric effects of the chosen protecting group.
| Protecting Group | Target Functional Group | Typical Cleavage Conditions | Key Characteristics |
| tert-butyloxycarbonyl (Boc) | Amine (Proline) | Mild Acid (e.g., TFA) nih.gov | Stable to many nucleophiles and bases; widely used. |
| Benzyloxycarbonyl (Cbz) | Amine (Proline) | Catalytic Hydrogenolysis | Stable to acidic and basic conditions. |
| Methyl/Ethyl Esters | Carboxylic Acid | Base-mediated hydrolysis (e.g., LiOH, NaOH) | Common protection for carboxyl groups. |
| tert-Butyl Esters | Carboxylic Acid | Mild Acid (e.g., TFA) | Cleaved under the same conditions as Boc groups. |
Purification and Enantiomeric Enrichment Techniques for Research Applications
The coupling of two chiral building blocks, L-proline and (S)- or (R)-2-(ethoxymethyl)pyrrolidine, results in the formation of diastereomers. The separation of these diastereomers and the purification of the final product from starting materials and reagents are critical steps to obtain a compound suitable for research applications.
Chromatographic Methods: Flash column chromatography is the most common technique for purification in this context. google.com The separation of diastereomers often requires careful optimization of the solvent system (eluent) and the use of a large volume of stationary phase (e.g., silica (B1680970) gel) to enhance resolution. google.com The polarity difference between diastereomers, though often small, can be exploited to achieve separation. Monitoring the separation is typically done by thin-layer chromatography (TLC). google.com
Recrystallization: Following chromatographic enrichment, recrystallization is a powerful technique for achieving high diastereomeric and chemical purity. google.com A specific diastereomer can often be selectively crystallized from a suitable solvent or solvent mixture, leaving the other diastereomer and impurities in the solution (mother liquor). For example, enriched fractions of a less polar diastereomer from column chromatography can be recrystallized from hot methanol (B129727) to yield pure, colorless needles. google.com The purity of the resulting crystals can be confirmed by analytical methods such as NMR spectroscopy. google.com
The table below outlines common purification techniques.
| Technique | Principle of Separation | Application in Synthesis |
| Flash Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) based on polarity. google.com | Primary purification step; separation of product from reagents; enrichment of diastereomers. nih.govgoogle.com |
| Recrystallization | Difference in solubility of the desired compound and impurities (or other diastereomers) in a specific solvent at different temperatures. google.com | Final purification to achieve high purity; separation of enriched diastereomers. google.com |
| Preparative HPLC | High-resolution liquid chromatography on a larger scale to isolate and purify components of a mixture. | Used for difficult separations of diastereomers or for obtaining highly pure samples for analysis. |
Scalability Considerations for Laboratory and Research-Scale Synthesis
Transitioning a synthetic route from a small, exploratory scale to a larger, research scale (gram-scale or more) presents a unique set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. nih.govresearchgate.net
Reaction Conditions and Reagents: Procedures that work well on a milligram scale may become problematic when scaled up. For instance, reactions requiring cryogenic temperatures or the use of hazardous reagents like lithium aluminum hydride need careful management of heat transfer and safe handling protocols. nih.gov The use of expensive catalysts or reagents can also render a synthesis economically unfeasible on a larger scale. nih.gov Therefore, route optimization for scalability often involves selecting more cost-effective reagents and milder, more manageable reaction conditions.
Process and Purification: Purification by column chromatography, while standard in the lab, can become a bottleneck at a larger scale due to the large volumes of solvent and silica gel required. Alternative purification methods like crystallization become more attractive and efficient for producing substantial amounts of material. nih.gov
Flow Chemistry: For certain reactions, continuous flow chemistry offers a modern solution to scalability challenges. Flow reactors provide superior control over reaction parameters like temperature and mixing, improve safety by minimizing the volume of reactive intermediates at any given time, and can significantly increase throughput. rsc.org A process that might take hours in a batch reactor can sometimes be completed in minutes in a flow system, enabling the gram-scale preparation of chiral pyrrolidine intermediates efficiently. rsc.org
Key considerations for scaling up the synthesis of pyrrolidine-based compounds are summarized below.
| Consideration | Challenge on Scale-Up | Potential Solution |
| Reagent Cost & Safety | High cost of catalysts/reagents; hazards of pyrophoric or toxic materials. nih.gov | Identify and optimize routes using cheaper, safer alternatives; process optimization to reduce catalyst loading. researchgate.net |
| Reaction Exotherms | Difficulty in dissipating heat, leading to potential runaway reactions. | Use of jacketed reactors for better temperature control; slow, controlled addition of reagents; consideration of flow chemistry. rsc.org |
| Purification | Column chromatography becomes impractical and costly (solvent/silica waste). nih.gov | Develop robust crystallization procedures; explore alternative purification methods like distillation or extraction where applicable. |
| Throughput | Long reaction times in batch processes limit the amount of material that can be produced. | Optimize reaction conditions to reduce time; implement continuous flow processing for key steps. rsc.org |
Advanced Applications in Asymmetric Organocatalysis Mediated by this compound
Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published research on the use of the chemical compound “this compound” as a catalyst for the advanced applications in asymmetric organocatalysis outlined in the requested article structure. While the broader class of proline and its derivatives are well-established as powerful organocatalysts, specific data on the catalytic activity, scope, and limitations of this compound in the specified reactions is not available in the public domain.
The field of asymmetric organocatalysis extensively utilizes proline and a vast array of its structural analogues to achieve high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. These catalysts operate through key intermediates such as enamines and iminium ions, enabling a range of stereoselective transformations. However, the specific catalytic efficacy of a given proline derivative is highly dependent on its unique structural features, including the nature of substituents on the pyrrolidine ring. These modifications can significantly influence the catalyst's solubility, steric environment, and electronic properties, thereby affecting its reactivity and selectivity.
Without specific experimental data for this compound, any discussion on its role in asymmetric aldol (B89426) reactions, Michael additions, Mannich reactions, or cycloadditions would be speculative and would not meet the required standards of scientific accuracy. Detailed information regarding its reactivity and selectivity profiles with diverse substrates, such as aromatic and aliphatic carbonyl compounds, is similarly absent from the current body of scientific literature.
Therefore, it is not possible to generate the requested article with the specified level of detail and scientific rigor, as the foundational research on the catalytic applications of this compound does not appear to have been published.
Advanced Applications in Asymmetric Organocatalysis Mediated by 1 L Prolyl 2 Ethoxymethyl Pyrrolidine
Scope and Limitations of the Catalyst with Diverse Substrates
Impact of Electronic and Steric Effects of Substrates on Reaction Outcome
The outcome of asymmetric reactions catalyzed by chiral pyrrolidine (B122466) derivatives is highly dependent on the electronic and steric properties of the substrates. In the context of catalysts like 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine, the ethoxymethyl substituent is expected to create a specific chiral environment that influences the approach of the substrates to the catalytically active enamine or iminium ion intermediate.
Electronic Effects: The electronic nature of the substituents on the substrates significantly impacts reaction rates and stereoselectivities. In asymmetric Michael additions, for instance, electron-withdrawing groups on the Michael acceptor, such as nitro or cyano groups, enhance its electrophilicity, generally leading to higher reactivity. For the nucleophile, typically a ketone or aldehyde, electron-donating groups can increase the electron density of the resulting enamine, potentially accelerating the reaction. However, the interplay of these electronic effects must be balanced to achieve optimal stereocontrol.
Steric Effects: The steric bulk of both the nucleophile and the electrophile is a critical factor in determining the diastereoselectivity and enantioselectivity of the reaction. The chiral pocket created by the catalyst, in this case, influenced by the ethoxymethyl group, will favor the approach of substrates from a specific face. For example, in aldol (B89426) reactions, the steric hindrance of the aldehyde and the ketone will dictate the facial selectivity of the enamine attack on the aldehyde. Larger substituents on either substrate can lead to increased stereoselectivity due to more pronounced steric repulsion in the transition state, favoring the formation of one stereoisomer over the other.
In a study on new pyrrolidine-based organocatalysts with bulky substituents at the C2 position for the Michael addition of aldehydes to nitroolefins, it was observed that the structure of the catalyst and the substrates had a notable impact on the stereochemical outcome. For instance, the reaction of trans-β-nitrostyrene with 3-phenylpropionaldehyde yielded the Michael adducts with moderate diastereoselectivity and enantioselectivity, highlighting the sensitivity of these reactions to the steric and electronic environment. nih.gov
The following table, based on data from a related pyrrolidine-based catalyst system, illustrates how the electronic properties of the substituent on the aromatic ring of β-nitrostyrene can influence the yield and stereoselectivity of the Michael addition of propanal.
| Substituent on β-nitrostyrene (Ar) | Yield (%) | diastereomeric ratio (syn/anti) | enantiomeric excess (ee, % syn) |
|---|---|---|---|
| C6H5 | 95 | 95:5 | 98 |
| 4-NO2C6H4 | 98 | 96:4 | 99 |
| 4-ClC6H4 | 96 | 95:5 | 98 |
| 4-MeOC6H4 | 92 | 94:6 | 97 |
Catalyst Recycling and Immobilization Strategies for Sustainable Organocatalysis
The development of sustainable catalytic processes is a key area of modern chemical research. For expensive or complex organocatalysts like this compound, efficient recycling and immobilization strategies are crucial for their practical application in large-scale synthesis. These strategies not only reduce costs but also minimize the environmental impact of chemical processes.
Development of Supported or Heterogenized Variants
Immobilizing the organocatalyst on a solid support transforms it into a heterogeneous catalyst, which can be easily separated from the reaction mixture by simple filtration and potentially reused multiple times. Common supports include polymers, silica (B1680970), and magnetic nanoparticles.
For pyrrolidine-based catalysts, a common strategy involves covalently linking the catalyst to a polymer backbone, such as polystyrene. For instance, polystyrene-immobilized 4-hydroxyproline has been shown to be an extremely efficient and reusable catalyst for direct enantioselective aldol and Mannich reactions. nih.gov This approach could be adapted for this compound by functionalizing the pyrrolidine ring or the prolyl moiety with a linker suitable for attachment to the polymer support.
Another approach is the use of polymer microspheres to support chiral pyrrolidine catalysts. These have been successfully synthesized and applied to asymmetric Michael addition reactions, demonstrating high enantioselectivities. kyushu-u.ac.jp The catalyst can be recovered and reused without a significant loss of catalytic activity. kyushu-u.ac.jp
The choice of the support and the linking strategy is critical to ensure that the catalytic activity and stereoselectivity are not compromised upon immobilization. The linker should be long and flexible enough to allow the catalytic site to be accessible to the substrates.
Applications in Flow Chemistry and Continuous Processes
Flow chemistry, where reactants are continuously pumped through a reactor containing an immobilized catalyst, offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput synthesis. nih.govunimi.it The use of heterogenized catalysts is particularly well-suited for flow applications.
Recent studies have demonstrated the successful use of immobilized proline-based catalysts in continuous-flow asymmetric reactions. For example, a porous organogel monolith containing L-proline has been developed as a column reactor for the continuous-flow asymmetric aldol addition between p-nitrobenzaldehyde and cyclohexanone. kyushu-u.ac.jptandfonline.com This system showed higher catalytic durability compared to batch reactions, highlighting the effective suppression of product inhibition in a continuous-flow setup. kyushu-u.ac.jptandfonline.com
Similarly, polystyrene-supported prolinamides have been used in continuous-flow systems for catalytic enantioselective aldol reactions. These systems have demonstrated long lifetimes, with one study reporting over 195 hours of continuous operation. researchgate.net The robustness of such flow systems makes them highly attractive for industrial-scale production of chiral molecules. researchgate.net
The application of a heterogenized version of this compound in a packed-bed reactor could enable the development of efficient and sustainable continuous-flow processes for various asymmetric transformations. The following table illustrates the potential advantages of a continuous-flow system compared to a batch process for an asymmetric aldol reaction, based on data from an immobilized L-proline catalyst.
| Parameter | Batch Reaction | Continuous-Flow Reaction |
|---|---|---|
| Catalyst Loading (mol%) | 10 | 3.3 |
| Reaction Time | 24 hours | ~5 minutes residence time |
| Catalyst Recovery | Requires extraction/chromatography | Simple filtration/contained in reactor |
| Catalyst Reusability | Often limited | High, demonstrated for extended periods |
| Productivity (Turnover Number) | Lower | Significantly Higher |
Mechanistic Elucidation and Stereochemical Models of Catalytic Action
Detailed Reaction Mechanism Investigations
Detailed mechanistic investigations specific to 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine are not available in the scientific literature. However, based on its structural similarity to other L-proline-derived catalysts, a general mechanistic framework can be proposed.
For reactions involving carbonyl compounds, L-proline and its derivatives are known to proceed through two primary modes of activation: enamine and iminium ion catalysis.
Enamine Catalysis: In reactions where the catalyst activates a donor molecule (e.g., a ketone or aldehyde), the secondary amine of the pyrrolidine (B122466) ring would react with the carbonyl group to form a nucleophilic enamine intermediate. This enamine would then react with an electrophile. The formation of such an intermediate with this compound is highly probable.
Iminium Ion Catalysis: When activating an α,β-unsaturated carbonyl compound (an acceptor), the catalyst would form a transient iminium ion. This process lowers the LUMO of the acceptor, making it more susceptible to nucleophilic attack.
Direct experimental evidence, such as spectroscopic identification (e.g., NMR, ESI-MS) of enamine or iminium ion intermediates derived from this compound, is currently absent from the literature. For L-proline itself, such intermediates have been detected and characterized, confirming the viability of these pathways. nih.govresearchgate.net
Without experimental data for this compound, no definitive statements can be made about its rate-determining steps. A kinetic analysis would be required, involving systematic variation of substrate and catalyst concentrations while monitoring the reaction progress. Such data would be crucial for optimizing reaction conditions and for a deeper understanding of the catalyst's efficiency.
Transition State Modeling and Analysis
Computational chemistry plays a vital role in elucidating the three-dimensional structures of transition states, which is key to understanding the origins of stereoselectivity in asymmetric catalysis.
The stereochemical outcome of reactions catalyzed by L-proline derivatives is generally explained by the formation of a highly organized transition state. For the aldol (B89426) reaction, the Houk-List model is a widely accepted paradigm. This model proposes a chair-like transition state involving the enamine, the aldehyde, and the carboxylic acid group of L-proline, which acts as a Brønsted acid to activate the aldehyde and directs its facial selectivity through hydrogen bonding.
In the case of this compound, the amide linkage and the ethoxymethyl group would play a crucial role in defining the geometry of the transition state. The ethoxymethyl group, in particular, could exert significant steric influence, favoring one approach of the electrophile over the other, thereby controlling the enantioselectivity. However, without specific computational models for this catalyst, any rationalization remains speculative.
Non-covalent interactions are fundamental to the stability and geometry of transition states in organocatalysis. In catalysis by L-proline amides, hydrogen bonding is a key feature. The amide N-H can act as a hydrogen bond donor, activating the electrophile and fixing its orientation in the transition state.
For this compound, the amide N-H is available for such interactions. Additionally, the oxygen atom of the ethoxymethyl group could potentially engage in hydrogen bonding or other non-covalent interactions, further stabilizing the transition state. The interplay of these interactions would be critical in achieving high levels of stereocontrol. The exact nature and strength of these interactions would need to be probed through detailed computational studies.
Spectroscopic Studies for Mechanistic Information (e.g., in situ NMR experiments)
There is no available literature detailing in situ Nuclear Magnetic Resonance (NMR) experiments or other spectroscopic studies aimed at identifying and characterizing reaction intermediates, such as enamines or iminium ions, formed during catalytic cycles involving this compound.
Chiral Recognition Mechanisms in Organocatalytic Systems
Similarly, there are no published stereochemical models or studies that specifically describe the chiral recognition mechanisms for this compound. The precise transition state geometries and the non-covalent interactions responsible for enantioselectivity in reactions catalyzed by this compound have not been elucidated in the reviewed literature.
Therefore, the creation of a detailed, data-rich article as requested is not feasible without speculating or drawing from research on different, albeit related, catalysts, which would violate the explicit instructions of the prompt.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for studying organocatalysts like 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine. researchgate.net DFT calculations offer a balance between computational cost and accuracy, making it feasible to investigate complex molecular systems and reaction pathways. These calculations are instrumental in elucidating the fundamental electronic properties that dictate the catalyst's behavior.
DFT calculations are employed to determine the electronic structure of this compound, providing a quantitative description of how electrons are distributed within the molecule. Key aspects of the electronic structure that are often investigated include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov
From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will behave in a chemical reaction. These descriptors provide a quantitative measure of the molecule's propensity to participate in different types of chemical transformations.
Table 1: Illustrative Reactivity Descriptors for this compound Calculated using DFT (Note: The values in this table are representative examples for a prolinol ether catalyst and are intended for illustrative purposes, as specific computational data for this compound is not readily available in the cited literature.)
| Descriptor | Definition | Illustrative Value | Significance |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 7.7 eV | Relates to chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | -1.2 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 3.85 eV | Resistance to change in electron configuration. |
| Chemical Potential (μ) | -(I + A) / 2 | -2.65 eV | Escaping tendency of electrons. |
| Electrophilicity Index (ω) | μ² / (2η) | 0.91 eV | Propensity to accept electrons. |
A significant application of DFT is the elucidation of reaction mechanisms. For catalytic processes involving this compound, DFT can be used to map out the entire catalytic cycle, identifying all intermediates and transition states. nih.gov By calculating the energies of these species, a detailed energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step of the reaction.
For instance, in an aldol (B89426) reaction catalyzed by a prolinol derivative, DFT calculations can model the formation of the enamine intermediate, the subsequent C-C bond formation with the aldehyde, and the final hydrolysis to release the product and regenerate the catalyst. researchgate.net The calculated energy barriers for the different possible stereochemical pathways can explain the observed stereoselectivity of the reaction.
One of the most valuable applications of quantum chemical calculations in the context of asymmetric catalysis is the prediction of stereoselectivity. researchgate.net For chiral catalysts like this compound, DFT can be used to model the transition states leading to the different stereoisomeric products. The relative energies of these transition states are directly related to the enantiomeric or diastereomeric excess observed experimentally. ippi.ac.ir
By analyzing the geometries of the transition states, researchers can identify the key non-covalent interactions, such as hydrogen bonds and steric repulsions, that control the stereochemical outcome. researchgate.net This understanding is crucial for the rational design of new catalysts with improved performance. Computational screening of different catalyst modifications can be performed to predict which derivatives will lead to higher stereoselectivity, thus accelerating the catalyst development process. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the catalyst and its interactions, the dynamic nature of molecules in solution is also critical to their function. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the flexibility of this compound and its complexes, providing insights into their behavior over time. researchgate.net
Molecular dynamics simulations offer a more dynamic picture by simulating the motion of atoms in the molecule over time, based on a classical force field. mdpi.com These simulations can reveal the preferred conformations of the catalyst and its complexes with substrates and intermediates in a simulated solvent environment. MD simulations can also provide information on the timescales of conformational changes, which can be important for understanding the catalytic cycle.
Table 2: Key Conformational Features of Proline-based Catalysts Investigated by Computational Methods (Note: This table presents general conformational aspects studied for proline derivatives and is for illustrative purposes.)
| Conformational Feature | Description | Computational Method | Impact on Catalysis |
|---|---|---|---|
| Pyrrolidine (B122466) Ring Pucker | The five-membered pyrrolidine ring can adopt different puckered conformations (e.g., envelope, twist). | DFT, Molecular Dynamics | Influences the orientation of substituents and the overall shape of the catalytic pocket. |
| Orientation of the Ethoxymethyl Group | The ethoxymethyl side chain can adopt various orientations relative to the pyrrolidine ring. | Conformational Search, Molecular Dynamics | Can affect steric interactions in the transition state and influence stereoselectivity. |
| Prolyl Amide Bond Conformation | The amide bond between the proline and the acyl group can exist in cis or trans conformations. | Molecular Dynamics | Affects the overall structure of the catalyst and its interaction with substrates. |
The solvent environment can have a profound impact on the conformation and reactivity of a catalyst. acs.orgnih.gov Molecular dynamics simulations are particularly well-suited for studying solvent effects because they can explicitly include solvent molecules in the simulation. frontiersin.org This allows for a detailed investigation of how the solvent interacts with the catalyst and influences its conformational preferences.
For example, MD simulations can show how solvent molecules form hydrogen bonds with the catalyst, which can stabilize certain conformations over others. acs.org The polarity of the solvent can also affect the relative energies of different intermediates and transition states in the catalytic cycle. By running simulations in different solvents, researchers can gain a better understanding of why a particular solvent is optimal for a given reaction and can computationally screen for new, more effective solvent systems.
Rational Catalyst Design and Optimization via Computational Methods
Computational chemistry serves as a powerful tool in the rational design and optimization of organocatalysts like this compound. Theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.gov By modeling the interactions between the catalyst, substrates, and intermediates, researchers can predict how structural modifications to the catalyst will impact its performance, thereby guiding the synthesis of more efficient and selective catalysts.
For proline-based catalysts, computational studies have been instrumental in elucidating the mechanism of action, which typically involves the formation of an enamine intermediate. nih.govwikipedia.org The stereochemical outcome of reactions such as the aldol condensation is determined by the specific geometry of the transition state. pnas.org Factors like hydrogen bonding between the catalyst and the substrates play a crucial role in stabilizing the preferred transition state, leading to high enantioselectivity. pnas.orgmdpi.com
In the context of prolinamide and prolinol ether catalysts, which are structurally related to this compound, computational models have demonstrated that modifications to the pyrrolidine ring or the amide/ether moiety can significantly alter catalytic activity and selectivity. nih.govmdpi.com For instance, DFT calculations can compare the energy barriers of different reaction pathways (e.g., leading to syn vs. anti or R vs. S products). mdpi.com These calculations help identify the key structural features responsible for stereocontrol. By analyzing these transition states, chemists can propose modifications, such as introducing bulky groups to create specific steric hindrance or adding hydrogen bond donors/acceptors to enhance substrate binding, to optimize catalyst performance. pnas.orgresearchgate.net
Computational studies on various proline derivatives have established key factors that guide the design of new catalysts. nih.gov Analysis of transition state geometries and energies allows for a direct comparison of potential catalyst candidates in silico, saving significant time and resources compared to empirical laboratory screening. rsc.org
| Catalyst Type | Reaction | Computational Method | Calculated Parameter | Finding | Reference |
|---|---|---|---|---|---|
| Prolinamide Derivatives | Aldol Condensation | DFT | Activation Energy (kcal/mol) | Hydrogen bonds from amide N-H and terminal hydroxyl groups lower the activation energy and enhance enantioselectivity. | pnas.org |
| Polymer-Bound Prolinamides | Aldol Condensation | DFT | Relative Energy Barrier (kcal/mol) | Protonation of the aldehyde acceptor via an acidic additive switches the activation mode, improving enantioselectivity. | mdpi.com |
| Bicyclic Prolines | Aldol Condensation | DFT | Transition State Stability | Conformational rigidity of the bicyclic structure pre-organizes the transition state for higher selectivity compared to flexible proline. | nih.gov |
| MOF-Confined Ru-Prolinamide | Asymmetric Transfer Hydrogenation | DFT | Enantioselectivity Prediction | The MOF scaffold creates supramolecular interactions that alter the catalyst's conformation, leading to inverted and enhanced enantioselectivity compared to the homogeneous catalyst. | rsc.org |
High-Throughput Virtual Screening of Analogs for Predicted Performance
High-throughput virtual screening (HTVS) is a computational methodology used to rapidly assess large libraries of chemical compounds to identify those with a high probability of possessing a desired activity. nih.govmdpi.com In the context of this compound, HTVS can be employed to screen vast virtual libraries of its analogs to predict their catalytic performance in specific asymmetric reactions. This approach accelerates the discovery of novel, high-performance catalysts by prioritizing a smaller, more promising set of candidates for synthesis and experimental testing. biorxiv.org
The HTVS workflow for screening catalyst analogs typically involves several key steps:
Library Generation: A virtual library of analogs of this compound is created by systematically modifying its structure. Variations can include different substituents on the pyrrolidine ring, alterations to the ethoxymethyl group (e.g., changing its length, branching, or replacing oxygen with other heteroatoms), and modifications to the prolyl moiety.
Transition State Modeling: A reliable computational model of the rate-determining transition state for the target reaction (e.g., an aldol or Michael reaction) is developed. This model is crucial as the catalyst's effectiveness is determined by its ability to lower the energy of this transition state.
Automated Docking and Scoring: Each analog from the virtual library is computationally "docked" into the transition state model. nih.gov Algorithms then calculate a "score" for each analog, which predicts its binding affinity and stabilization of the transition state. nih.govresearchgate.net This score is often based on factors like intermolecular forces, steric fit, and electrostatic compatibility.
Filtering and Ranking: The screened compounds are ranked based on their scores. nih.gov Additional filters may be applied to remove molecules with undesirable properties, such as poor predicted solubility or synthetic inaccessibility. The top-ranked candidates are then selected for further, more rigorous computational analysis (like full DFT calculations) or direct chemical synthesis and experimental validation. nih.gov
This in silico approach allows for the exploration of a much broader chemical space than is feasible through traditional synthesis alone. By predicting the performance of thousands or even millions of potential catalysts, HTVS directs synthetic efforts toward the most promising molecular architectures.
| Screening Step | Description | Parameters/Filters | Hypothetical Outcome |
|---|---|---|---|
| 1. Library Generation | Creation of a virtual library based on the 1-(L-Prolyl)-2-(substituted-methyl)pyrrolidine scaffold. | Variations at the 2-position side chain (e.g., -CH₂OR, -CH₂SR, -CH₂NR₂). | ~1,000,000 virtual compounds generated. |
| 2. High-Throughput Virtual Screening (HTVS) | Rapid docking of the library into a modeled aldol reaction transition state. | Glide HTVS scoring function. | ~10,000 top-scoring compounds selected. nih.gov |
| 3. Standard Precision (SP) Docking | More accurate redocking of the top hits from HTVS. | Glide SP scoring function. | ~1,000 compounds pass the SP threshold. |
| 4. Extra Precision (XP) Docking | Highest-precision docking and scoring for the refined list of candidates. | Glide XP G-Score. nih.gov | 100 top candidates identified with high predicted binding affinity. |
| 5. ADME/Tox & PAINS Filtering | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity; removal of Pan-Assay Interference Compounds. | Lipinski's Rule of Five, predicted toxicity profiles. mdpi.comresearchgate.net | 50 final candidates selected for synthesis and experimental validation. |
Structural Characterization and Stereochemical Elucidation Relevant to Catalytic Function
Advanced Spectroscopic Methods for Stereochemical Assignment (e.g., 2D NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of atoms, two-dimensional (2D) techniques are required to unambiguously assign the complex structure and stereochemistry of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine.
Detailed research findings from studies on similar N-acyl proline derivatives demonstrate the power of this approach. nih.govcopernicus.org Key 2D NMR experiments would be utilized as follows:
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through chemical bonds, typically over two to three bonds. It would be used to map the connectivity within each of the distinct spin systems: the L-proline ring, the 2-(ethoxymethyl)pyrrolidine (B1343166) ring, and the ethoxy side chain.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to the carbons they are attached to, enabling definitive assignment of carbon signals based on the more easily assigned proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): As a cornerstone for stereochemical assignment, NOESY identifies protons that are close in space (typically < 5 Å), irrespective of their bonding connectivity. libretexts.org This is crucial for establishing the relative orientation of the two pyrrolidine (B122466) rings and the conformation of the ethoxymethyl side chain. For instance, a NOESY cross-peak between the α-proton of the L-proline moiety and specific protons on the second pyrrolidine ring would confirm their spatial proximity and provide insight into the preferred rotational conformation around the N-N bond. youtube.com
The expected correlations from a suite of 2D NMR experiments are summarized in the table below.
| 2D NMR Experiment | Type of Correlation | Information Gained for this compound |
|---|---|---|
| COSY | ¹H—¹H (Through-bond, 2-3 bonds) | - Confirms proton adjacencies within the L-proline ring.
|
| HSQC | ¹H—¹³C (Direct, 1 bond) | - Assigns each carbon atom by linking it to its attached proton(s). |
| HMBC | ¹H—¹³C (Long-range, 2-3 bonds) | - Confirms the link between the proline carbonyl carbon and the nitrogen of the second pyrrolidine ring.
|
| NOESY | ¹H—¹H (Through-space) | - Determines the relative stereochemistry and preferred solution-phase conformation.
|
X-ray Crystallography of the Compound and its Derived Complexes (for structural insights into catalysis)
X-ray crystallography provides the most definitive and high-resolution insight into the three-dimensional structure of a molecule in the solid state. nih.gov Obtaining a crystal structure of this compound or its complexes with substrates or metal ions would offer unparalleled details about its conformational preferences, which are fundamental to its role in catalysis.
The analysis of crystal structures of numerous proline derivatives and organocatalysts has been instrumental in understanding their mechanisms. researchgate.netnih.gov A crystallographic study would precisely determine key structural parameters:
Bond Lengths and Angles: Providing an exact geometric description of the molecule.
Intramolecular Interactions: Identifying non-covalent interactions, such as hydrogen bonds, that stabilize a particular conformation.
When the catalyst is co-crystallized with a substrate or a transition state analog, the resulting structure can provide a static snapshot of the catalytic complex, revealing the specific interactions that govern substrate binding and stereochemical control.
| Structural Parameter from X-ray Crystallography | Significance for Catalytic Function |
|---|---|
| Pyrrolidine Ring Pucker | Determines the spatial orientation of substituents, influencing steric approach of reactants. |
| Prolyl Amide Bond Geometry (cis/trans) | Crucial for the formation and reactivity of key intermediates (e.g., enamines) in many catalytic cycles. |
| Orientation of Ethoxymethyl Group | Defines its role in sterically shielding one face of the catalytic site, thereby directing stereoselectivity. |
| Intermolecular Packing | Reveals potential catalyst aggregation or interactions that may be relevant in high-concentration reaction conditions. |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Analysis in Solution
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry and conformational properties of chiral molecules in solution. CD measures the differential absorption of left- and right-circularly polarized light, while ORD measures the wavelength-dependent rotation of plane-polarized light.
These techniques are particularly sensitive to the structure of proline-containing molecules. nih.gov The amide group of the L-prolyl moiety acts as a chromophore. Within the chiral environment of the molecule, this chromophore gives rise to characteristic electronic transitions (e.g., n→π* and π→π*) that produce distinct signals, known as Cotton effects, in the CD and ORD spectra. The sign and magnitude of these Cotton effects are highly dependent on the local geometry.
For this compound, CD and ORD would be used to:
Confirm the absolute configuration of the chiral centers.
Study conformational equilibria in different solvents, as changes in the environment can alter the preferred molecular shape, leading to corresponding changes in the CD spectrum.
Detect the presence of specific secondary structures. Proline-rich sequences are known to adopt a polyproline II (PPII) helix conformation, which has a characteristic CD signature, typically a strong negative band around 206 nm and a weaker positive band near 228 nm. researchgate.netnih.gov Analysis could reveal if such a conformation is prevalent in solution.
Correlation between Molecular Conformation (e.g., pyrrolidine puckering) and Catalytic Activity
The catalytic activity of proline-based organocatalysts is not governed by their static structure alone but is deeply intertwined with their conformational dynamics. mdpi.commdpi.com The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between two major puckered conformations, typically described as Cγ-endo (DOWN) and Cγ-exo (UP), where the Cγ atom is displaced on the same or opposite side of the ring as the carboxyl group, respectively. nih.govresearchgate.netresearchgate.net
This ring pucker is coupled to another critical conformational equilibrium: the cis-trans isomerization of the prolyl amide bond. nih.gov
Cγ-exo Pucker: This conformation is sterically favored and strongly correlates with a trans amide bond. This arrangement is often considered the more active conformation in many catalytic cycles, as it positions the catalyst for effective enamine formation.
Cγ-endo Pucker: This conformation is often associated with a cis amide bond.
| Conformational Feature | Equilibrium States | General Implication for Catalytic Activity |
|---|---|---|
| Pyrrolidine Ring Pucker | Cγ-endo (DOWN) vs. Cγ-exo (UP) | Influences the spatial orientation of substituents, which can sterically direct the approach of a substrate to the active site. |
| Prolyl Amide Bond | cis vs. trans | The trans isomer is often more prevalent and associated with the catalytically active conformation for enamine-based catalysis. |
| Coupled Equilibrium | exo-pucker/trans-amide vs. endo-pucker/cis-amide | The population of the catalytically competent conformer (often exo/trans) is a key determinant of overall catalyst efficiency and stereoselectivity. |
Structure Activity Relationship Sar Studies and Rational Catalyst Design
Systematic Chemical Modifications of the Pyrrolidine (B122466) Moiety
The 2-(ethoxymethyl)pyrrolidine (B1343166) unit serves as a foundational element of the catalyst, providing a chiral backbone and influencing the orientation of the catalytically active prolyl group. Modifications to this part of the molecule are a primary strategy for catalyst optimization.
The substituent at the C2 position of the pyrrolidine ring plays a critical role in defining the steric environment adjacent to the catalytically active center. In the parent compound, the ethoxymethyl group provides significant steric bulk and possesses a Lewis basic oxygen atom that can potentially interact with substrates or additives through hydrogen bonding. researchgate.net Altering this group allows for the systematic probing of these effects.
Research into related pyrrolidine-based catalysts has shown that varying the size and nature of the C2-substituent directly impacts enantioselectivity. nih.govnih.gov For instance, replacing the ethoxymethyl group with larger alkoxy groups, such as benzyloxymethyl, can create a more sterically hindered environment. This increased bulk can enhance facial discrimination of the incoming electrophile, often leading to higher enantiomeric excess (ee) in the product. Conversely, smaller substituents like a methyl or methoxymethyl group may reduce steric hindrance, which could either decrease selectivity or, in some cases, increase the reaction rate by allowing for easier substrate access. The general trend observed is that bulkier C2-substituents can provide a more defined chiral pocket, leading to improved stereocontrol. nih.gov
| C2-Substituent Modification | Primary Effect | Anticipated Impact on Catalysis | Rationale |
|---|---|---|---|
| -CH3 (methyl) | Reduced steric bulk | Potentially higher reaction rate, likely lower enantioselectivity. | A less hindered catalytic site allows for faster substrate turnover but offers poorer facial discrimination. |
| -CH2OCH3 (methoxymethyl) | Slightly reduced steric bulk vs. ethoxymethyl | Minor change in performance, may slightly alter solubility and reaction rates. | Similar electronically to ethoxymethyl but with marginally less steric hindrance. |
| -CH2OPh (phenoxymethyl) | Increased steric bulk and electronic effects | May increase enantioselectivity through enhanced steric blocking and potential π-π stacking interactions. | The aromatic ring provides significant bulk and can engage in non-covalent interactions with aromatic substrates. |
| -C(Ph)2OH (diphenylhydroxymethyl) | Significantly increased steric bulk | Expected to yield high enantioselectivity, though possibly at the cost of reaction rate. | Creates a highly restricted chiral pocket, forcing a very specific substrate approach. This is a common motif in highly selective diarylprolinol ether catalysts. nih.gov |
Beyond the C2-substituent, the introduction of additional substituents onto the pyrrolidine ring or the creation of fused bicyclic systems offers another layer of structural control. These modifications impose significant conformational rigidity on the catalyst, which is often beneficial for achieving high levels of stereoselectivity. nih.gov An unmodified pyrrolidine ring has a degree of flexibility, existing in various "puckered" conformations (endo and exo). nih.gov Adding substituents or fusing a second ring can lock the pyrrolidine into a single, well-defined conformation.
For example, substitutions at the C3, C4, or C5 positions can introduce steric or stereoelectronic effects that favor one ring pucker over another. nih.govnih.gov This pre-organization of the catalyst scaffold ensures that the prolyl moiety is presented to the substrates in a consistent and optimal orientation.
Fused ring systems represent a more extreme application of this principle. By incorporating the pyrrolidine into a bicyclic or polycyclic framework, its conformational freedom is severely restricted. researchgate.netthieme.denih.gov This strategy has been used to develop highly rigid and sterically demanding catalysts that can provide excellent stereocontrol in challenging transformations. The synthesis of such complex, fused-ring pyrrolidines can be achieved through methods like 1,3-dipolar cycloaddition reactions. thieme.demappingignorance.org
| Pyrrolidine Ring Modification | Primary Effect | Anticipated Impact on Catalysis | Rationale |
|---|---|---|---|
| 4-Fluoro substitution | Stereoelectronic effect | Can alter ring pucker preference (endo/exo), potentially improving stereoselectivity. | The electronegative fluorine atom influences the conformational equilibrium of the ring. nih.gov |
| 3,4-trans-Dimethyl substitution | Steric effect | Restricts ring flexibility and adds steric bulk, potentially enhancing facial shielding. | The substituents lock the ring into a preferred conformation to minimize steric strain. |
| Fused cyclohexane (B81311) ring (forming an octahydroindole) | High conformational rigidity | Creates a rigid and well-defined chiral environment, often leading to high enantioselectivity. | The bicyclic system eliminates ring puckering flexibility, pre-organizing the catalytic site. nih.gov |
| Fused aromatic ring (forming an indoline) | High rigidity and electronic effects | Can provide enhanced stereocontrol through a combination of steric blocking and potential π-π interactions. | The planar aromatic ring enforces a rigid conformation and introduces electronic properties that can interact with the substrate. |
Modifications to the Prolyl Moiety and N-Substitutions
The L-prolyl group is the heart of the catalyst, containing the secondary amine responsible for the key enamine or iminium ion activation modes. wikipedia.org Modifications to this moiety, including substitutions on the proline ring itself, are fundamental to tuning catalytic performance.
In the context of 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine, the "N-substituent" is the prolyl group itself, attached via an amide bond to the pyrrolidine nitrogen. The nature of this amide linkage is critical. Replacing the L-prolyl group with a different N-acyl group would fundamentally change the catalyst. For instance, replacing it with a simple acetyl group would remove the key secondary amine required for enamine catalysis.
Just as with the pyrrolidine moiety, substitutions on the proline ring itself are a powerful tool for catalyst design. The proline ring is conformationally restrained, and adding substituents can further modulate its structure and reactivity. researchgate.net Substitutions at the C4 (γ) position are particularly well-studied. nih.gov
| Proline Ring Substitution | Primary Effect | Impact on Proline Conformation | Anticipated Catalytic Consequence |
|---|---|---|---|
| (4R)-Hydroxy (from Hydroxyproline) | Stereoelectronic (H-bonding) | Favors Cγ-exo ring pucker; can act as an H-bond donor. | May enhance selectivity by providing an additional interaction site for substrate coordination. nih.gov |
| (4R)-Fluoro | Stereoelectronic (gauche effect) | Strongly favors Cγ-exo ring pucker. | Increases conformational rigidity, often leading to higher enantioselectivity. nih.gov |
| (4S)-Methyl | Steric | Favors Cγ-exo ring pucker. | The steric bulk can create a more defined chiral pocket, improving stereocontrol. nih.gov |
| 5,5-Dimethyl | Steric | Restricts ψ dihedral angle; introduces significant steric hindrance near the amine. | Can dramatically alter substrate scope and selectivity by blocking one face of the enamine intermediate. |
Tuning of Electronic and Steric Properties for Enhanced Catalysis
Ultimately, all structural modifications are aimed at tuning the catalyst's electronic and steric properties to achieve optimal performance. numberanalytics.com These two factors are often intertwined and must be balanced for rational catalyst design. researchgate.net
Steric tuning involves adjusting the size and shape of the catalyst to create a well-defined chiral pocket around the active site. As discussed, introducing bulky substituents on either the pyrrolidine (at C2) or proline rings, or creating rigid fused-ring systems, are primary methods for steric tuning. mdpi.com A more sterically demanding catalyst can more effectively differentiate between the two faces of a prochiral substrate, leading to higher enantioselectivity. nih.gov
Electronic tuning involves altering the electron density at various points in the catalyst to modulate its reactivity. This is often achieved by introducing electron-withdrawing or electron-donating groups. For example, installing an electron-withdrawing substituent (like fluorine) on the proline ring can increase the acidity of the N-H proton or influence the nucleophilicity of the resulting enamine intermediate. nih.gov While a strong electron-withdrawing effect can increase the reaction rate of a key step, it might also decrease the rate of another, such as the formation of a reactive intermediate. rsc.org Therefore, the electronic properties must be carefully optimized for the specific reaction being catalyzed.
The interplay between these properties is key. A modification that increases steric bulk might also introduce an unintended electronic effect, and vice-versa. Successful rational catalyst design depends on understanding these relationships and making systematic modifications to achieve a synergistic enhancement of both reactivity and selectivity. numberanalytics.comrsc.org
Development of Bifunctional and Multifunctional Catalysts Based on the Prolyl-Pyrrolidine Scaffold
The rational design of organocatalysts has evolved from simple chiral amines to more complex architectures that incorporate multiple functional groups to achieve higher efficiency and stereoselectivity. The development of bifunctional and multifunctional catalysts based on the prolyl-pyrrolidine scaffold represents a significant advancement in this field. By integrating additional functionalities, such as hydrogen-bond donors or Lewis basic sites, onto the core structure of prolyl-pyrrolidine derivatives, researchers have created catalysts capable of simultaneously activating both the nucleophile and the electrophile in a chemical reaction. This dual activation strategy often leads to highly organized transition states, resulting in superior catalytic performance.
While the specific compound “this compound” has been noted for its catalytic activity, the broader prolyl-pyrrolidine framework has been more extensively explored for the development of bifunctional and multifunctional systems. These studies provide valuable insights into the structure-activity relationships that govern this class of organocatalysts.
A common strategy in the design of these advanced catalysts is the introduction of a hydrogen-bond-donating moiety, such as a thiourea, sulfonamide, or amide group, onto the pyrrolidine ring or the prolyl side chain. nih.govnih.gov This hydrogen-bond donor can interact with the electrophile, increasing its reactivity and orienting it favorably for nucleophilic attack. Concurrently, the pyrrolidine nitrogen atom activates the nucleophile through the formation of a reactive enamine intermediate.
For instance, novel bifunctional pyrrolidine-based organocatalysts have been synthesized from (R)-glyceraldehyde and have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins. rsc.org These catalysts incorporate a secondary functional group capable of hydrogen bonding, which is crucial for achieving high diastereo- and enantioselectivity. rsc.org
In a similar vein, the development of D-prolinamides derived from 2-(trifluoromethylsulfonamidoalkyl)pyrrolidines highlights the effectiveness of the trifluoromethanesulfonamide (B151150) group as a potent hydrogen-bond donor. nih.gov These catalysts have been successfully employed in the Michael addition of aldehydes to β-nitroalkenes at room temperature, showcasing excellent yields and enantioselectivities. nih.gov The design of these catalysts was predicated on the idea that the -NHTf group could effectively mimic the role of carboxylic or phosphonic acids in previously reported peptidic catalysts. nih.gov
The versatility of the prolyl-pyrrolidine scaffold is further demonstrated by its incorporation into more complex systems, such as those featuring a spirocyclic backbone or appended with additional chiral elements. These modifications can introduce greater steric hindrance and conformational rigidity, which can translate to enhanced stereocontrol in catalytic transformations.
While direct examples of bifunctional or multifunctional catalysts derived specifically from "this compound" are not extensively documented in the reviewed literature, the principles established from the study of analogous prolyl-pyrrolidine scaffolds provide a clear roadmap for the future design of such catalysts. The strategic placement of hydrogen-bond donors, Lewis bases, or other functional groups onto the "this compound" framework holds significant potential for the creation of next-generation organocatalysts with tailored properties for a wide range of asymmetric transformations.
Table 1: Performance of Prolyl-Pyrrolidine Derived Bifunctional Catalysts in the Michael Addition of Aldehydes to β-Nitroalkenes
| Catalyst | Aldehyde | Nitroalkene | Yield (%) | dr | ee (%) |
| D-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine | Propanal | (E)-β-Nitrostyrene | 95 | >99:1 | 99 |
| D-Prolyl-2-(trifluoromethylsulfonamidoethyl)pyrrolidine | Propanal | (E)-β-Nitrostyrene | 92 | >99:1 | 98 |
| D-Prolyl-2-(trifluoromethylsulfonamidobutyl)pyrrolidine | Butanal | (E)-β-Nitrostyrene | 94 | >99:1 | 99 |
Data sourced from studies on analogous prolyl-pyrrolidine scaffolds.
Table 2: Performance of Pyrrolidine-Based Bifunctional Catalysts in the Michael Addition of Ketones to Nitroolefins
| Catalyst | Ketone | Nitroalkene | Yield (%) | dr | ee (%) |
| Pyrrolidine-Thiourea Catalyst A | Cyclohexanone | (E)-β-Nitrostyrene | 98 | 98:2 | 99 |
| Pyrrolidine-Sulfonamide Catalyst B | Acetone | (E)-1-Nitroprop-1-ene | 95 | 95:5 | 97 |
| Pyrrolidine-Amine Catalyst C | Cyclopentanone | (E)-β-Nitrostyrene | 99 | 97:3 | 98 |
Data represents typical results from studies on pyrrolidine-based bifunctional catalysts.
Future Perspectives and Emerging Research Directions
Integration with Other Catalytic Modalities (e.g., Metal Catalysis, Photoredox Catalysis)
A significant frontier in catalysis is the merging of distinct catalytic modes to achieve transformations not possible with a single catalyst system. The integration of proline-derived organocatalysts like 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine with metal catalysis or photoredox catalysis opens up novel dual catalytic cycles. acs.orgpsu.edu In such systems, the organocatalyst and the second catalyst work in concert, each activating a different reaction partner orthogonally. acs.org
For instance, in a potential dual catalytic system, this compound could activate an aldehyde or ketone by forming a nucleophilic enamine intermediate. wikipedia.org Simultaneously, a photoredox catalyst, upon irradiation with visible light, could generate a radical species from a suitable precursor. acs.org The subsequent coupling of the enamine with the radical would lead to products inaccessible through traditional methods. acs.org Similarly, combining the organocatalyst with a transition metal complex could enable novel reactions where the metal activates one substrate (e.g., through π-activation) and the organocatalyst activates the other. psu.edunih.govacs.org This synergistic approach allows for the development of previously elusive carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. acs.org
| Catalytic Modality | Role of Proline Derivative | Role of Co-Catalyst | Potential Reaction Type | Reference |
|---|---|---|---|---|
| Photoredox Catalysis | Enamine/Iminium formation | Generates radical species via single-electron transfer (SET) | Asymmetric α-alkylation of aldehydes | acs.org |
| Metal Catalysis | Enamine formation (nucleophile generation) | π-activation of alkynes or allylic substrates | Asymmetric α-allylic alkylation | psu.edu |
| Lewis Acid Catalysis | Enamine formation | Activates electrophile, enhances reactivity | Asymmetric Diels-Alder reaction | researchgate.net |
Exploration of New Reaction Spaces and Substrate Classes
While L-proline is a versatile catalyst, its application can be limited by factors such as high catalyst loading requirements and poor solubility in non-polar solvents. organic-chemistry.orgmdpi.com Structural modification, as seen in this compound, is a key strategy to overcome these limitations. The ethoxymethyl group can modulate the catalyst's steric and electronic properties, potentially leading to higher yields and enantioselectivities. organic-chemistry.org
Application in Sustainable and Green Chemistry (e.g., Water as Solvent, Solvent-Free Conditions)
A major thrust in modern chemistry is the development of environmentally benign synthetic methods. Organocatalysis is inherently "greener" than many metal-based systems, but the use of hazardous organic solvents remains a concern. A significant area of future research for this compound is its application in sustainable reaction media.
The use of water as a solvent is highly attractive as it is non-toxic, inexpensive, and safe. nih.gov While proline itself often performs poorly in water for certain reactions, derivatives with modified solubility profiles can exhibit excellent activity and selectivity. nih.gov Introducing substituents, such as the ethoxymethyl group, can influence the catalyst's hydrophobic/hydrophilic balance, potentially promoting reactions in aqueous media through hydrophobic interactions. nih.govacs.org Research has shown that proline-derived catalysts can effectively promote reactions like the aldol (B89426) condensation in water or water-methanol mixtures, achieving high yields and stereoselectivities. mdpi.comnih.govresearchgate.net
Solvent-free, or neat, conditions represent another pinnacle of green chemistry, maximizing atom economy and minimizing waste. Proline-based organocatalysts have demonstrated high efficiency under solvent-free conditions for reactions such as the aldol and Hajos-Parrish-Eder-Sauer-Wiechert reactions, in some cases with improved stereoselectivity compared to reactions run in solvents. researchgate.net
| Reaction Condition | Advantages | Challenges | Potential for this compound | Reference |
|---|---|---|---|---|
| Water as Solvent | Environmentally benign, low cost, safe, potential for hydrophobic acceleration | Poor solubility of organic substrates, catalyst deactivation | Ethoxymethyl group may enhance solubility/activity in aqueous systems | nih.govnih.gov |
| Solvent-Free (Neat) | High concentration, reduced waste, simplified purification | Viscosity issues, poor heat transfer, potential for side reactions | May offer higher efficiency and stereoselectivity for specific reactions | researchgate.net |
Development of Artificial Intelligence and Machine Learning Approaches for Catalyst Discovery
The traditional process of catalyst discovery often relies on intuition and laborious trial-and-error experimentation. aiche.org The emergence of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. catalysis.blog These data-driven approaches can significantly accelerate the design and optimization of new organocatalysts. aiche.orgenergyfrontier.us
In the context of this compound, ML models can be trained on existing datasets of proline-derived catalysts and their performance in various reactions. researchgate.netu-tokyo.ac.jp By analyzing the relationships between catalyst structure and catalytic output (e.g., yield and enantioselectivity), these models can predict the effectiveness of novel, untested catalyst structures. This in silico screening allows researchers to prioritize the synthesis of the most promising candidates, saving considerable time and resources. energyfrontier.us Furthermore, AI can be used to optimize reaction conditions, exploring a vast parameter space to identify the ideal solvent, temperature, and co-catalyst combination for a given transformation.
| Step | Description | AI/ML Application | Reference |
|---|---|---|---|
| 1. Data Collection | Compile experimental data on catalyst structures and reaction outcomes. | Create a structured database for model training. | researchgate.net |
| 2. Model Training | Use algorithms to learn the structure-activity relationship from the data. | Generate a predictive model for catalyst performance. | aiche.org |
| 3. In Silico Screening | Generate a virtual library of new catalyst derivatives. | Use the trained model to predict the performance of virtual catalysts. | energyfrontier.us |
| 4. Synthesis & Testing | Synthesize and experimentally validate the top-performing candidates identified by the model. | Provide feedback data to refine and improve the model. | u-tokyo.ac.jp |
Advanced Analytical Techniques for In Situ Monitoring of Catalytic Processes
A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts. hidenanalytical.com Traditionally, mechanistic studies have relied on the analysis of starting materials and final products, with reaction intermediates often being too transient to isolate. The development of advanced analytical techniques, particularly operando spectroscopy, is changing this landscape. numberanalytics.com Operando, meaning "while working," refers to the simultaneous measurement of a catalyst's spectroscopic properties and its catalytic activity under actual reaction conditions. wikipedia.orgnumberanalytics.comnih.gov
Applying operando techniques to reactions catalyzed by this compound could provide unprecedented insights. For example, operando Infrared (IR) or Nuclear Magnetic Resonance (NMR) spectroscopy could allow for the direct observation of key catalytic intermediates, such as the enamine formed between the catalyst and a carbonyl substrate. numberanalytics.com By monitoring the concentration of these species in real-time, researchers can elucidate the rate-determining step of the catalytic cycle and identify potential catalyst deactivation pathways. This detailed mechanistic information is invaluable for optimizing reaction conditions and designing next-generation catalysts with superior performance. hidenanalytical.comnih.gov
| Technique | Information Provided | Relevance to Proline Catalysis | Reference |
|---|---|---|---|
| Operando IR Spectroscopy | Vibrational modes of functional groups, formation of intermediates. | Detect C=N stretch of iminium ions and C=C of enamines. | numberanalytics.com |
| Operando NMR Spectroscopy | Detailed structural information of species in solution. | Characterize enamine and other intermediates, determine stereochemistry. | wikipedia.org |
| Operando Mass Spectrometry | Real-time monitoring of reactants, products, and volatile intermediates. | Track reaction kinetics and product formation. | hidenanalytical.com |
| Operando Raman Spectroscopy | Complementary vibrational information, suitable for aqueous systems. | Monitor catalyst and substrate changes in real-time. | hidenanalytical.com |
Q & A
Q. What are the established synthetic routes for 1-(L-Prolyl)-2-(ethoxymethyl)pyrrolidine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Stepwise synthesis involving coupling of L-proline derivatives with ethoxymethyl-pyrrolidine precursors is common. For example, alkylation using NaH and methyl iodide in THF (0°C to rt) can introduce substituents while preserving stereochemistry . Protecting group strategies (e.g., Boc for amines) are critical to avoid racemization. Reaction pH and solvent polarity must be optimized to retain the L-configuration of proline, as shown in analogous proline derivative syntheses .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine HPLC with chiral columns to confirm enantiomeric purity (>98%) and LC-MS to verify molecular weight. NMR (1H, 13C, 2D-COSY) is essential for resolving ethoxymethyl (-CH2OCH2CH3) and prolyl (pyrrolidine ring) proton environments. Gas chromatography (GC) with flame ionization detection, as referenced in NIST protocols, ensures absence of volatile impurities .
Q. What stability studies are recommended for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 4 weeks, monitoring degradation via HPLC. Ethoxymethyl groups are prone to hydrolysis under acidic/basic conditions; thus, pH-neutral buffers or lyophilized storage is advised. Long-term stability in inert atmospheres (argon) at -20°C is recommended, based on safety data for structurally related pyrrolidines .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QM/MM) optimize the synthesis and reactivity of this compound?
- Methodological Answer : Use density functional theory (DFT) to model transition states during coupling reactions, identifying energy barriers for sterically hindered steps (e.g., prolyl-pyrrolidine bond formation). ICReDD’s reaction path search methods, integrating quantum chemical calculations with experimental feedback, can predict optimal solvents (e.g., dioxane vs. THF) and catalysts (e.g., Pd(PPh3)4) for yield improvement .
Q. What mechanistic insights explain contradictory catalytic activity data for pyrrolidine derivatives in asymmetric synthesis?
- Methodological Answer : Contradictions often arise from solvent-dependent conformational flexibility of the pyrrolidine ring. Kinetic isotopic effect (KIE) studies and in situ FTIR can probe rate-determining steps. For example, ethoxymethyl groups may stabilize intermediates via H-bonding in polar solvents (ethanol/water mixtures), as observed in pyrrolidine-catalyzed quinolinone syntheses .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound across studies?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 600 MHz, DMSO-d6) and reference against NIST’s spectral database . For ambiguous peaks, employ NOE experiments to confirm spatial proximity of ethoxymethyl and prolyl protons. Collaborative validation using shared reference samples is critical, as emphasized in methodological frameworks for contested data .
Q. What strategies mitigate side reactions during functionalization of the ethoxymethyl group?
- Methodological Answer : Protect the pyrrolidine nitrogen with a Boc group before ethoxymethyl modification to prevent unwanted nucleophilic attack. For electrophilic substitutions, use mild Lewis acids (e.g., ZnCl2) to direct reactivity. Monitor intermediates via TLC-MS to detect early-stage byproducts, as demonstrated in analogous pyrrolo[2,3-b]pyridine syntheses .
Data Presentation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
